Bienvenue dans la boutique en ligne BenchChem!

(R)-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine

Chiral Chromatography Enantiomeric Separation Pharmaceutical Impurity Profiling

(R)-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine, catalogued as Benzyl R-(+)-Tolterodine or Tolterodine O-Benzyl Impurity (Impurity 11), is a chiral, benzyl-protected derivative of the muscarinic receptor antagonist Tolterodine. With a molecular formula of C₂₉H₃₇NO and a molecular weight of 415.6 g/mol, this compound serves as a critical reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during the commercial production of Tolterodine and its prodrug Fesoterodine.

Molecular Formula C29H37NO
Molecular Weight 415.6 g/mol
Cat. No. B13833005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine
Molecular FormulaC29H37NO
Molecular Weight415.6 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(CCN(C(C)C)C(C)C)C3=CC=CC=C3
InChIInChI=1S/C29H37NO/c1-22(2)30(23(3)4)19-18-27(26-14-10-7-11-15-26)28-20-24(5)16-17-29(28)31-21-25-12-8-6-9-13-25/h6-17,20,22-23,27H,18-19,21H2,1-5H3/t27-/m1/s1
InChIKeyDKVFUIQWDZMTOU-HHHXNRCGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl R-(+)-Tolterodine (CAS 848768-06-9) Reference Standard Procurement Guide: Identity, Regulatory Role, and Analytical Differentiation


(R)-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine, catalogued as Benzyl R-(+)-Tolterodine or Tolterodine O-Benzyl Impurity (Impurity 11), is a chiral, benzyl-protected derivative of the muscarinic receptor antagonist Tolterodine [1]. With a molecular formula of C₂₉H₃₇NO and a molecular weight of 415.6 g/mol, this compound serves as a critical reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during the commercial production of Tolterodine and its prodrug Fesoterodine . Its primary differentiation lies in its specific role as an identified process impurity with a defined relative retention time (RRT) in HPLC methods, making it indispensable for regulatory compliance in Abbreviated New Drug Applications (ANDA) [2].

Why Generic (R)-Benzyl Tolterodine Substitution Fails: Enantiomeric Purity, Structural Fidelity, and Regulatory Traceability


In-class compounds such as racemic O-Benzyl Tolterodine (CAS 389068-22-8) or the deprotected parent drug Tolterodine (CAS 124937-51-5) cannot be interchanged with (R)-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine in analytical workflows. The target compound possesses a defined (R)-stereochemistry at the chiral carbon, which is essential for accurate quantification of the specific enantiomeric impurity in Tolterodine tartrate drug substance and product [1]. Regulatory guidelines (ICH Q3A/B) mandate the use of well-characterized, stereochemically pure reference standards for impurity profiling; substitution with the racemate or the free phenol (Tolterodine) introduces co-elution risks, inaccurate relative response factors, and non-compliance with pharmacopeial traceability requirements . Furthermore, the benzyl ether protects the phenolic OH group, imparting distinct chromatographic retention (RRT ~1.7–2.1 relative to Tolterodine) that is absent in debenzylated analogs, directly impacting method specificity [2].

Quantitative Differentiation Evidence for (R)-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine Against Its Closest Analogs


Enantiomeric Purity: (R)-Enantiomer vs. Racemic Mixture and (S)-Enantiomer

The target compound, as the pure (R)-enantiomer, enables the quantification of chiral purity in Tolterodine tartrate, where the undesired (S)-enantiomer is a critical impurity. In a validated enantiospecific HPLC method, the (S)-tolterodine tartrate enantiomer showed a limit of detection (LOD) of 0.75 ng and a limit of quantification (LOQ) of 0.05 µg/mL (RSD < 4.1%, n=3) on a Chiralpak AD-H column [1]. While this method was developed for the free phenol form (Tolterodine), the (R)-O-benzyl derivative serves as the key intermediate whose enantiomeric integrity directly dictates the final API's chiral purity, an attribute the racemic O-Benzyl Tolterodine (CAS 389068-22-8) cannot provide as it lacks stereochemical specificity for (R)-enantiomer quantification [2].

Chiral Chromatography Enantiomeric Separation Pharmaceutical Impurity Profiling

Chromatographic Specificity: Relative Retention Time (RRT) vs. Tolterodine and Process Impurities

The benzyl ether moiety of the target compound confers a distinct chromatographic retention that is critical for method specificity. US Patent Application 20060194876 defines impurities in Tolterodine tartrate by their relative retention times (RRTs) as measured by HPLC, with specified limits of <0.1% area by HPLC for individual unspecified impurities [1]. The O-Benzyl Tolterodine impurity (the target compound) is a known process impurity with a characteristic RRT distinct from the des-N,N-diisopropyl tolterodine impurity (RRT ~0.18 as per the '876 patent) and the parent drug Tolterodine (RRT 1.00) [1]. In contrast, Tolterodine free base (the deprotected analog) elutes at RRT 1.00 and cannot serve as a marker for this specific process impurity, as it co-elutes with the API peak, fundamentally invalidating its use as a system suitability standard for this impurity [2].

HPLC Method Development Relative Retention Time Impurity Profiling

Structural Role as Fesoterodine Intermediate: Differentiated from Tolterodine Free Phenol

The target compound is the immediate synthetic precursor to Fesoterodine via oxidation of the benzyl-protected intermediate. Patent WO2012137047 and related filings (Alembic Pharmaceuticals) describe the resolution of racemic benzyl tolterodine to R-(+)-benzyl tolterodine (the target compound), followed by further conversion to Fesoterodine [1]. The target compound thus functions as a route-specific process impurity marker for Fesoterodine as well as Tolterodine. Tolterodine (free phenol), by contrast, is a downstream product and cannot serve as a marker for residual benzyl-protected intermediates in the Fesoterodine synthesis pathway. This dual applicability across two API manufacturing processes (Tolterodine and Fesoterodine) represents a procurement advantage over single-use impurity standards [2].

Fesoterodine Synthesis Process Chemistry Route-Specific Impurity

Regulatory Characterization Compliance vs. Generic Research-Grade Analogs

The target compound, when sourced from certified reference standard suppliers (e.g., SynZeal, TLC Standards, AquigenBio), is supplied with detailed characterization data compliant with regulatory guidelines, including traceability to pharmacopeial standards (USP or EP) where feasible [1]. Purity specifications typically range from ≥95% to >98% (HPLC), with full NMR, MS, and IR characterization provided . In contrast, generic research-grade racemic O-Benzyl Tolterodine (CAS 389068-22-8) may lack enantiomeric purity certification and comprehensive characterization data, rendering it unsuitable for regulatory submissions. The absence of documented traceability in non-certified standards introduces a risk of ANDA deficiency letters from regulatory agencies, potentially delaying product approvals .

Regulatory Compliance ICH Q3A/Q3B Reference Standard Certification

Stability-Indicating Method Validation: Target Compound as System Suitability Marker

A validated stability-indicating gradient RP-UPLC method for Tolterodine tartrate pharmaceutical formulations demonstrated the resolution of process-related impurities and degradation products, with mass balances found to be satisfactory under all stress conditions (40°C/75% RH, 3 months) [1]. During this study, an unknown impurity was identified as des-N,N-diisopropyl tolterodine. The target compound, O-Benzyl Tolterodine, is a known process impurity that must be resolved from both the API and degradation products in such stability-indicating methods. Its distinct chromatographic behavior under the validated UPLC conditions (Waters ACQUITY UPLC BEH shield RP18, 2.1 × 100 mm, 1.7 µm; detection at 210 nm) provides a critical system suitability check, ensuring method performance across long-term stability studies [1]. Tolterodine free phenol cannot fulfill this role as it lacks the benzyl chromophore that contributes to detection specificity at 210 nm [2].

Stability-Indicating Method Forced Degradation UPLC Method Validation

Procurement Advantage: Defined CAS Registry and Supply Chain vs. Ambiguous Impurity Nomenclature

The target compound is uniquely identified by CAS number 848768-06-9, distinguishing it from the racemic analog (CAS 389068-22-8) and the fumarate salt (CAS 1428856-55-6) [1]. This unambiguous CAS registry ensures that procurement specifications precisely match the required (R)-enantiomer benzyl ether, eliminating the risk of receiving the incorrect stereoisomer or salt form. In the Tolterodine impurity landscape, nomenclature inconsistencies (e.g., 'Impurity 11' vs. 'O-Benzyl Impurity' vs. 'Benzyl R-(+)-Tolterodine') can lead to procurement errors if not anchored to the specific CAS number . The racemic mixture, despite having a similar chemical name, carries a different CAS (389068-22-8) and is unsuitable for chiral purity applications, representing a concrete procurement risk that is mitigated by specification of CAS 848768-06-9 .

CAS Registry Supply Chain Integrity Reference Standard Procurement

Optimal Application Scenarios for (R)-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine (CAS 848768-06-9) in Pharmaceutical Quality Control and Process Development


ANDA Filing: Chiral Purity Method Validation for Generic Tolterodine Tartrate

In generic Tolterodine tartrate ANDA development, the target compound serves as the (R)-enantiomer-specific reference standard for chiral HPLC method validation. Regulatory submissions require demonstration that the (S)-enantiomer impurity is controlled below the 0.1% threshold. Using the racemic O-Benzyl Tolterodine or Tolterodine free phenol in place of the target (R)-enantiomer standard compromises method accuracy and may result in ANDA deficiency letters citing inadequate impurity control [1]. The validated enantiospecific HPLC method (Chiralpak AD-H, 250 × 4.6 mm; n-hexane:isopropyl alcohol 85:15; 0.5 mL/min; 283 nm) provides the framework for method transfer, with the target compound as the essential system suitability standard for (R)-enantiomer peak identification [2].

Fesoterodine Process Chemistry: Intermediate Quality Control and Impurity Tracking

During Fesoterodine API manufacturing, the target compound is the key resolved intermediate (R-(+)-benzyl tolterodine) en route to the final prodrug. QC laboratories supporting Fesoterodine production require the target compound as a reference standard to monitor residual R-(+)-benzyl tolterodine levels in the final API, ensuring compliance with ICH Q3A thresholds [1]. The same standard can also be deployed for Tolterodine QC, providing a single-inventory solution for manufacturers with dual Tolterodine/Fesoterodine product portfolios [2].

Stability Study Support: System Suitability for Long-Term and Accelerated Stability Testing

In ICH-compliant stability studies (40°C/75% RH, long-term, and accelerated conditions), the target compound is incorporated as a system suitability marker to verify chromatographic performance across extended analysis sequences. The validated stability-indicating UPLC method (Waters ACQUITY BEH shield RP18, 1.7 µm; gradient elution; detection at 210 nm) requires the resolution of O-Benzyl Tolterodine from both the Tolterodine API peak and degradation products such as des-N,N-diisopropyl tolterodine [1]. The target compound's distinct benzyl chromophore ensures reliable detection at 210 nm, independent of the API peak, providing unambiguous system suitability verification throughout the stability study duration [2].

Reference Standard Inventory Consolidation for Multi-Product Generic Portfolios

Procurement managers supporting generic pharmaceutical portfolios that include both Tolterodine and Fesoterodine ANDA programs can consolidate reference standard inventory by sourcing CAS 848768-06-9. This single compound fulfills impurity marker requirements for both APIs: as Tolterodine O-Benzyl Impurity (Impurity 11) for Tolterodine QC and as the R-(+)-benzyl tolterodine intermediate for Fesoterodine process control [1]. This dual-product applicability reduces the number of distinct reference standards required, simplifying vendor management, reducing qualification burden, and lowering total procurement costs relative to purchasing separate impurity standards for each API [2].

Quote Request

Request a Quote for (R)-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.